molecular formula C10H12O4 B14305752 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde CAS No. 115319-76-1

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde

Cat. No.: B14305752
CAS No.: 115319-76-1
M. Wt: 196.20 g/mol
InChI Key: SXPFIFUYWIGWNK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methoxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the Perkin condensation reaction, where 3,4,5-trimethoxyphenylacetic acid reacts with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the intermediate cinnamic acid using copper and quinoline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Perkin condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methoxy groups may also contribute to its biological activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

115319-76-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde

InChI

InChI=1S/C10H12O4/c1-13-6-7-3-4-9(12)10(14-2)8(7)5-11/h3-5,12H,6H2,1-2H3

InChI Key

SXPFIFUYWIGWNK-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C=C1)O)OC)C=O

Origin of Product

United States

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